molecular formula C12H13NO3 B1589100 (R)-4-Phenyl-3-propionyloxazolidin-2-one CAS No. 160695-26-1

(R)-4-Phenyl-3-propionyloxazolidin-2-one

Cat. No. B1589100
M. Wt: 219.24 g/mol
InChI Key: TYZVFKRBBHHHSX-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would involve a detailed explanation of the compound, including its molecular formula, structure, and any known aliases or names it goes by in scientific literature.





  • Synthesis Analysis

    This section would detail the methods and processes used to synthesize the compound, including any necessary reagents or catalysts.





  • Molecular Structure Analysis

    Here, the molecular structure of the compound would be analyzed, often using techniques like X-ray crystallography or NMR spectroscopy.





  • Chemical Reactions Analysis

    This would involve a study of the chemical reactions the compound undergoes, its reactivity, and the conditions under which it reacts.





  • Physical And Chemical Properties Analysis

    This would include information on the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.




  • Scientific Research Applications

    • Chiral Auxiliary in Asymmetric Synthesis :

    • Synthesis of Amino Acid Derivatives :

      • In the realm of amino acid chemistry, this compound underwent 1,3-dipolar cycloaddition to yield a protected isoxazoline amino acid, demonstrating regiospecificity and high stereoselectivity in the process (Kelly‐Basetti, Mackay, Pereira, Savage, & Simpson, 1994).
    • Preparation of Fluorescent Compounds :

      • It has been used in the synthesis of fluorescent compounds, illustrating its versatility in creating optically active molecules with potential applications in various fields (Tang & Verkade, 1996).
    • Enzymatic Synthesis Applications :

      • This compound has been synthesized using enzymatic methods, highlighting its role in biocatalysis and the production of intermediates for potent cholesterol absorption inhibitors (Singh, Goel, Rai, & Banerjee, 2013).
    • Quantitative Structure-Activity Relationship (QSAR) Studies :

      • In QSAR studies, this compound has contributed to understanding the antibacterial activity of 3-aryloxazolidin-2-ones, offering insights into the design of new potent molecules (Karki & Kulkarni, 2001).
    • Synthesis of Novel Chiral Allenamides :

    • Synthesis and Biological Activity Studies :

      • It has been used in synthesizing azetidinones and thiazolidinones linked to indole nucleus, where these compounds were evaluated for their antimicrobial, antioxidant, and cytotoxic activities, showcasing the compound's
      role in creating biologically active molecules .

    Safety And Hazards

    This section would detail any known safety concerns or hazards associated with the compound, including toxicity data and handling precautions.




  • Future Directions

    This would involve a discussion of potential future research directions, including any unanswered questions about the compound or potential applications that have not yet been fully explored.




    For a specific compound, each of these sections would be based on a thorough review of the relevant scientific literature. Unfortunately, without more specific information on “®-4-Phenyl-3-propionyloxazolidin-2-one”, I’m unable to provide a more detailed analysis. If you have information about another compound or a different name for this compound, I’d be happy to help further!


    properties

    IUPAC Name

    (4R)-4-phenyl-3-propanoyl-1,3-oxazolidin-2-one
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H13NO3/c1-2-11(14)13-10(8-16-12(13)15)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3/t10-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    TYZVFKRBBHHHSX-JTQLQIEISA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCC(=O)N1C(COC1=O)C2=CC=CC=C2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CCC(=O)N1[C@@H](COC1=O)C2=CC=CC=C2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H13NO3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID80461256
    Record name (R)-4-Phenyl-3-propionyloxazolidin-2-one
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80461256
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    219.24 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (R)-4-Phenyl-3-propionyloxazolidin-2-one

    CAS RN

    160695-26-1
    Record name (R)-4-Phenyl-3-propionyloxazolidin-2-one
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80461256
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    (R)-4-Phenyl-3-propionyloxazolidin-2-one
    Reactant of Route 2
    Reactant of Route 2
    (R)-4-Phenyl-3-propionyloxazolidin-2-one
    Reactant of Route 3
    Reactant of Route 3
    (R)-4-Phenyl-3-propionyloxazolidin-2-one
    Reactant of Route 4
    Reactant of Route 4
    (R)-4-Phenyl-3-propionyloxazolidin-2-one
    Reactant of Route 5
    Reactant of Route 5
    Reactant of Route 5
    (R)-4-Phenyl-3-propionyloxazolidin-2-one
    Reactant of Route 6
    Reactant of Route 6
    (R)-4-Phenyl-3-propionyloxazolidin-2-one

    Citations

    For This Compound
    2
    Citations
    I Chiarotto, MMM Feeney, M Feroci, A Inesi - Electrochimica acta, 2009 - Elsevier
    An electrochemical procedure for the N-acylation of chiral oxazolidin-2-ones, in the absence of volatile molecular organic solvents, has been set up via electrolyses of ionic liquid [bmim]…
    Number of citations: 35 www.sciencedirect.com
    JM Stevens, AC Parra-Rivera, DD Dixon… - The Journal of …, 2018 - ACS Publications
    The identification of Yb(OTf) 3 through a multivariable high-throughput experimentation strategy has enabled a unified protocol for the direct conversion of enantioenriched N-…
    Number of citations: 29 pubs.acs.org

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.